
Methyl 2-bromo-5-cyano-3-formylphenylacetate
Übersicht
Beschreibung
Methyl 2-bromo-5-cyano-3-formylphenylacetate (MBCFPA) is an organic compound that has become increasingly important in recent years due to its versatile uses in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, as well as in the development of new materials and polymers. MBCFPA is also used as a reagent in various laboratory experiments and as a catalyst in various chemical reactions. In
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-5-cyano-3-formylphenylacetate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents and anticoagulants. It has also been used in the development of new materials and polymers, and in the synthesis of compounds for use in organic photovoltaics. Additionally, this compound has been used as a reagent in various laboratory experiments and as a catalyst in various chemical reactions.
Wirkmechanismus
Methyl 2-bromo-5-cyano-3-formylphenylacetate is an organic compound that acts as an electron donor, meaning that it can donate electrons to other molecules. It can act as a reducing agent in chemical reactions, and can also act as a catalyst, speeding up the rate of a reaction. Additionally, this compound can act as a Lewis acid, which means that it can accept electrons from other molecules.
Biochemical and Physiological Effects
This compound has been used in a variety of scientific research applications and has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer effects, and has also been shown to have antioxidant and anti-microbial effects. Additionally, this compound has been found to have immunomodulatory and anti-allergic effects, as well as neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-bromo-5-cyano-3-formylphenylacetate has a number of advantages for use in laboratory experiments. It is relatively inexpensive and is easy to synthesize. It is also highly soluble in a variety of solvents, making it easy to use in chemical reactions. Additionally, it is a strong electron donor, making it useful as a reducing agent and as a catalyst in various reactions. However, this compound is also toxic and should be handled with caution.
Zukünftige Richtungen
Methyl 2-bromo-5-cyano-3-formylphenylacetate has a wide range of applications in scientific research and is likely to become increasingly important in the future. Possible future directions for the use of this compound include its use in the development of new pharmaceuticals, materials, and polymers, as well as its use as a reagent in various laboratory experiments and as a catalyst in various chemical reactions. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 2-(2-bromo-5-cyano-3-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-10(15)4-8-2-7(5-13)3-9(6-14)11(8)12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKWFCABNBPHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)C#N)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Cyclopropylmethyl)(ethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486305.png)
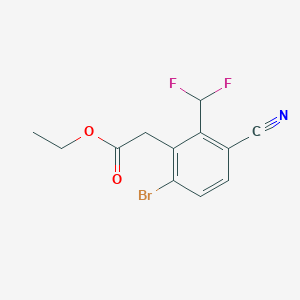
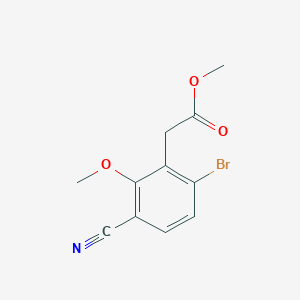
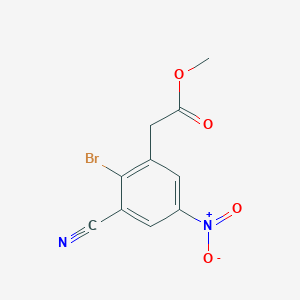

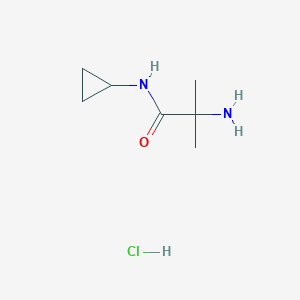

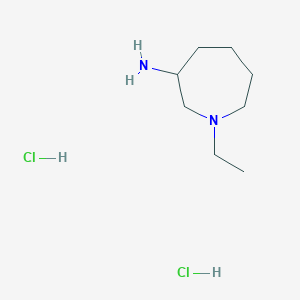

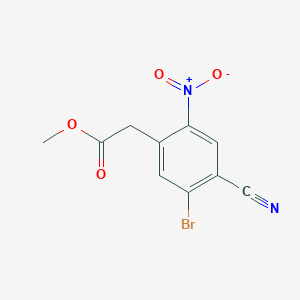

![1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1486324.png)
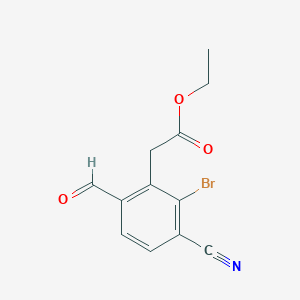
![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1486328.png)